molecular formula C13H15ClN4O5S2 B2682798 3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole CAS No. 2034357-22-5

3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole

Cat. No. B2682798
CAS RN: 2034357-22-5
M. Wt: 406.86
InChI Key: ZYEUWVJFMFRFRL-UHFFFAOYSA-N
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Description

3-((1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C13H15ClN4O5S2 and its molecular weight is 406.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Synthetic Applications

Compounds like 1,2,4-triazoles and azetidinones are critical in organic chemistry for synthesizing various derivatives with potential biological activities. For example, the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles showcases the utility of such structures in achieving complex chemical transformations (Miura et al., 2012). Additionally, the development of new synthetic routes to carboxylated 1,4-disubstituted 1,2,3-triazoles from methoxycarbonyl modified vinyl sulfone offers a metal-free alternative to traditional methods, highlighting the versatility of these compounds in synthetic chemistry (Das, Dey, & Pathak, 2019).

Biological and Pharmacological Applications

Antimicrobial Activities

The synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities demonstrate the potential of such compounds in developing new antimicrobial agents. Compounds synthesized from ester ethoxycarbonylhydrazones and primary amines showed good to moderate activities against various microorganisms, indicating their relevance in designing new drugs (Bektaş et al., 2007).

Anti-Tubercular Agents

The design and synthesis of azetidinone derivatives incorporating 1,2,4-triazole for anti-tubercular activity highlight the importance of these compounds in medicinal chemistry. Preliminary in silico designing and molecular docking experiments identified potential drug candidates among azetidinone analogues, with some derivatives showing promising activity against Mycobacterium tuberculosis H37RV strain (Thomas, George, & Harindran, 2014).

properties

IUPAC Name

3-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O5S2/c1-17-8-15-16-13(17)24(19,20)10-6-18(7-10)25(21,22)9-3-4-12(23-2)11(14)5-9/h3-5,8,10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEUWVJFMFRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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